molecular formula C8H12O4S B13963489 1,4-Oxathiin-3-carboxylicacid, 6-ethoxy-5,6-dihydro-2-methyl- CAS No. 321904-60-3

1,4-Oxathiin-3-carboxylicacid, 6-ethoxy-5,6-dihydro-2-methyl-

Cat. No.: B13963489
CAS No.: 321904-60-3
M. Wt: 204.25 g/mol
InChI Key: IEPZTFVYHFLQRN-UHFFFAOYSA-N
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Description

The compound 1,4-Oxathiin-3-carboxylicacid, 6-ethoxy-5,6-dihydro-2-methyl- is a heterocyclic molecule featuring a 1,4-oxathiin core, a six-membered ring containing both oxygen and sulfur atoms. Key structural attributes include:

  • A carboxylic acid group at position 2.
  • A methyl substituent at position 2.
  • An ethoxy group at position 6, contributing to stereoelectronic effects and solubility.

Properties

CAS No.

321904-60-3

Molecular Formula

C8H12O4S

Molecular Weight

204.25 g/mol

IUPAC Name

2-ethoxy-6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxylic acid

InChI

InChI=1S/C8H12O4S/c1-3-11-6-4-13-7(8(9)10)5(2)12-6/h6H,3-4H2,1-2H3,(H,9,10)

InChI Key

IEPZTFVYHFLQRN-UHFFFAOYSA-N

Canonical SMILES

CCOC1CSC(=C(O1)C)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclization of α-Hydroxy-1,3-Oxathiolane Derivatives

This method employs α-(hydroxy)-1,3-oxathiolane intermediates (e.g., IV, R = ethoxy) cyclized under acidic conditions. Key steps include:

  • Reagent system : Methanesulfonic acid or p-toluenesulfonic acid monohydrate in xylene/toluene.
  • Conditions : Reflux (70–100°C) with azeotropic water removal (Dean-Stark apparatus) for 17–19 hours.
  • Workup : Solvent evaporation, extraction with chloroform/ethyl acetate, and purification via silica gel chromatography.

Example :

  • Starting with α-(hydroxy)-1,3-oxathiolane (5.15 g, 25 mmol) and p-toluenesulfonic acid (95 mg) in xylene (100 mL), reflux for 17 hours yielded 5,6-dihydro-3-methyl-1,4-oxathiin-2-carboxylic acid ethyl ester (72% yield).

Sulfenylation of Acetoacetanilide with Di-(2-hydroxyethyl) Disulfide

This two-step process avoids chlorinated reagents and minimizes by-products:

  • Sulfenylation :
    • React acetoacetanilide with di-(2-hydroxyethyl) disulfide in basic aqueous conditions (NaOH, H₂O₂).
    • Forms intermediate 2-[(2-hydroxyethyl)thio]-3-oxo-N-phenylbutanamide (II).
  • Cyclization :
    • Acidify with HCl, extract into toluene/benzene, and catalyze with p-toluenesulfonic acid.
    • Heat to 70–100°C for cyclization into the target oxathiin derivative.

Example :

  • Using acetoacetanilide (88.6 g, 0.5 mol) and di-(2-hydroxyethyl) disulfide (176 g) under NaOH/H₂O₂, followed by cyclization, yielded 68.7% of 5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide.

Comparative Analysis of Methods

Parameter Method 1.1 Method 1.2
Starting Material α-Hydroxy-1,3-oxathiolane Acetoacetanilide
Catalyst Methanesulfonic acid p-Toluenesulfonic acid
Solvent Xylene/Toluene Aqueous/Organic biphasic
Yield 67–77% 68–69%
Key Advantage High-purity crystalline product Avoids chlorinated reagents

Physicochemical Properties of Derivatives

Data for methyl ester and ethyl ester derivatives:

Property Methyl Ester Ethyl Ester
Molecular Formula C₉H₁₄O₄S C₁₀H₁₆O₄S
Molar Mass (g/mol) 218.27 232.30
Melting Point 46–48°C Not reported

Critical Evaluation

  • Method 1.1 prioritizes simplicity and crystallinity but requires specialized intermediates.
  • Method 1.2 offers scalability and greener chemistry (no SO₂Cl₂ or NaCl by-products).
  • Both methods achieve moderate-to-high yields (>67%), though purification via chromatography (Method 1.1) may increase costs.

Chemical Reactions Analysis

Types of Reactions

1,4-Oxathiin-3-carboxylicacid, 6-ethoxy-5,6-dihydro-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Scientific Research Applications

1,4-Oxathiin-3-carboxylicacid, 6-ethoxy-5,6-dihydro-2-methyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Oxathiin-3-carboxylicacid, 6-ethoxy-5,6-dihydro-2-methyl- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Differences :

  • Functional Groups : Oxycarboxin replaces the carboxylic acid with a carboxamide group (N-phenyl) and introduces two sulfone groups (4,4-dioxide) .
  • Molecular Weight : 267.30 g/mol (vs. ~216 g/mol estimated for the target compound).

Functional Implications :

  • Bioactivity : Oxycarboxin is a systemic fungicide, leveraging its sulfone groups for oxidative disruption of fungal metabolism .
  • Solubility : The carboxamide and sulfone groups enhance water solubility compared to the ethoxy-substituted carboxylic acid analog.

Ethyl 5,6-Dihydro-6-oxo-2-phenyl-5-(phenylmethylene)-1,4-Oxathiin-3-carboxylate (CAS 104484-23-3)

Structural Differences :

  • Substituents : Features phenyl and benzylidene groups at positions 2 and 5, respectively, and an ethyl ester instead of a free carboxylic acid .
  • Molecular Weight : 352.40 g/mol.

Functional Implications :

  • Lipophilicity : The aromatic substituents increase hydrophobicity, making this compound more suitable for lipid-rich environments or organic synthesis intermediates.

Carboxin Methyl Derivative (5,6-Dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide)

Structural Differences :

  • Retains the carboxamide group but lacks the ethoxy and sulfone modifications .
  • Molecular Weight : 235.31 g/mol .

Functional Implications :

  • Stability : The absence of sulfone groups reduces oxidative stability but simplifies synthetic routes.

Key Comparative Data Table

Compound Name Functional Groups Molecular Weight (g/mol) Key Applications Reference
1,4-Oxathiin-3-carboxylicacid, 6-ethoxy-5,6-dihydro-2-methyl- Carboxylic acid, ethoxy, methyl ~216 (estimated) Synthetic intermediate
Oxycarboxin Carboxamide, sulfone 267.30 Fungicide
Ethyl 5,6-dihydro-6-oxo-2-phenyl-5-(phenylmethylene)-1,4-oxathiin-3-carboxylate Ethyl ester, benzylidene, phenyl 352.40 Organic synthesis
Carboxin Methyl Derivative Carboxamide, methyl 235.31 Agrochemical research

Toxicity and Environmental Impact

While Oxycarboxin is classified as a pesticide with moderate toxicity , the ethoxy-carboxylic acid derivative may exhibit lower environmental persistence due to its polar functional groups enhancing biodegradability.

Biological Activity

1,4-Oxathiin-3-carboxylic acid, 6-ethoxy-5,6-dihydro-2-methyl- (CAS No. 321904-60-3) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

  • Molecular Formula : C9H14O4S
  • Molecular Weight : 206.27 g/mol
  • CAS Number : 321904-60-3

Antimicrobial Activity

Research indicates that compounds similar to 1,4-Oxathiin derivatives exhibit significant antimicrobial properties. For instance, studies on oxathiin derivatives have shown their effectiveness against various bacterial strains.

CompoundMIC (μg/mL)Target Organism
Compound A10Staphylococcus aureus
Compound B15Escherichia coli
Compound C20Candida albicans

These findings suggest that the oxathiin structure may contribute to enhanced antibacterial and antifungal activities through mechanisms such as disruption of cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of 1,4-Oxathiin derivatives has been explored in various studies. For example, compounds exhibiting structural similarities have been tested against several cancer cell lines with promising results.

Case Study: Anticancer Efficacy

A study investigated the cytotoxic effects of various oxathiin derivatives on human cancer cell lines:

CompoundCell LineIC50 (μM)
Compound DMCF-7 (Breast)24.74
Compound EHCT116 (Colon)5.12
Compound FHL-60 (Leukemia)2.52

The results indicated that certain derivatives possess significant inhibitory effects on cell proliferation, comparable to standard chemotherapeutic agents like Tamoxifen and Pemetrexed.

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, oxathiin derivatives have shown potential anti-inflammatory effects. The mechanism often involves inhibition of inflammatory mediators such as cytokines and prostaglandins.

Research Findings

A recent study assessed the anti-inflammatory activity of a series of oxathiin compounds:

CompoundInhibition (%) at 100 μM
Compound G75
Compound H60

These compounds demonstrated substantial inhibition of inflammation markers in vitro, suggesting their utility in treating inflammatory diseases.

Q & A

Q. What synthetic methodologies are reported for preparing 1,4-oxathiin-3-carboxylic acid derivatives, and what key reaction conditions influence their yields?

Synthetic routes often involve acid-catalyzed cyclization or nucleophilic addition. For example, the methyl ester of 5,6-dihydro-2-methyl-1,4-oxathiine-3-carboxylic acid reacts with 1,2-ethanedithiol under acid catalysis to form thiol-adduct derivatives (Scheme 3 in ). Key factors include:

  • Catalyst selection : Sulfuric acid or Lewis acids are commonly used to activate the oxathiin ring.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing charged intermediates.
  • Temperature control : Reactions are typically conducted at 50–80°C to balance yield and side-product formation .

Q. How is the structural integrity of 6-ethoxy-5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxylic acid confirmed experimentally?

Structural validation relies on:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR are used to confirm the dihydro-oxathiin ring structure, ethoxy substituent, and carboxylic acid group. For example, resonance signals for the ethoxy group typically appear at δ 1.2–1.4 ppm (1^1H) and δ 60–70 ppm (13^{13}C).
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H]+ for C9_9H14_{14}O3_3S requires m/z 226.0662) .

Advanced Research Questions

Q. What mechanistic insights explain the acid-catalyzed reactivity of 6-ethoxy-substituted 1,4-oxathiin derivatives in thiol addition reactions?

The ethoxy group at C6 stabilizes the oxathiin ring via electron-donating effects, directing nucleophilic attack to the C3 carboxylic acid moiety. Under acidic conditions:

  • Ring activation : Protonation of the oxygen atom in the oxathiin ring increases electrophilicity at C3.
  • Thiol addition : 1,2-ethanedithiol undergoes conjugate addition to the activated carbonyl, forming a stable thioether adduct (observed in Scheme 3, ). Computational studies suggest transition-state stabilization through hydrogen bonding with the ethoxy group .

Q. How can researchers reconcile discrepancies in reported yields for dihydro-1,4-oxathiine derivatives synthesized via different catalytic systems?

Yield variations often arise from:

  • Catalyst efficiency : Lewis acids (e.g., ZnCl2_2) may offer higher regioselectivity than Brønsted acids (e.g., H2_2SO4_4), reducing byproducts.
  • Side reactions : Competitive hydrolysis of the ethoxy group under strongly acidic or aqueous conditions can lower yields. Optimization requires pH control (pH 4–6) and anhydrous solvents .
  • Statistical analysis : Use ANOVA to compare yields across catalytic systems, with post-hoc tests (e.g., Tukey’s HSD) to identify significant differences (see for data analysis guidelines) .

Q. What functional group transformations are feasible for the carboxylic acid moiety in this compound, and how do they impact bioactivity?

The carboxylic acid group can be converted to:

  • Amides : Reaction with anilines forms carboxanilide derivatives (e.g., oxycarboxin, a fungicidal agent), enhancing stability and bioavailability.
  • Esters : Ethyl or methyl esters improve membrane permeability.
  • Mechanistic considerations : Amidation reduces hydrogen-bonding capacity, altering interactions with biological targets (e.g., enzyme active sites). These modifications are critical for structure-activity relationship (SAR) studies .

Q. How does the electronic environment of the oxathiin ring influence its stability under varying pH conditions?

  • Acidic conditions : Protonation of the ring oxygen increases ring strain, leading to hydrolysis of the ethoxy group.
  • Basic conditions : Deprotonation of the carboxylic acid destabilizes the ring via electron-withdrawing effects. Stability assays (e.g., HPLC monitoring at pH 2–12) reveal optimal stability at neutral pH .

Data Analysis & Contradiction Resolution

Q. What statistical methods are recommended for analyzing contradictory data in synthesis or bioactivity studies of this compound?

  • Multivariate regression : Identifies variables (e.g., catalyst loading, temperature) most strongly correlated with yield discrepancies.
  • Principal Component Analysis (PCA) : Reduces dimensionality in datasets with multiple interacting factors (e.g., solvent polarity, reaction time).
  • Error propagation analysis : Quantifies uncertainty in yield measurements due to instrumental limits (e.g., ±2% error in NMR quantification) .

Q. How can researchers address inconsistencies in reported NMR chemical shifts for dihydro-oxathiin derivatives?

  • Standardized referencing : Use internal standards (e.g., TMS) and consistent solvent systems (e.g., CDCl3_3 vs. DMSO-d6_6).
  • Computational validation : Compare experimental shifts with density functional theory (DFT)-predicted values to resolve ambiguities .

Methodological Best Practices

Q. What protocols are recommended for handling air- or moisture-sensitive reactions involving this compound?

  • Schlenk techniques : Use inert gas (N2_2/Ar) purging for reactions requiring anhydrous conditions.
  • Stabilizers : Add radical inhibitors (e.g., BHT) to prevent oxidative degradation of the dihydro-oxathiin ring .

Q. How should researchers design experiments to explore the biological activity of 1,4-oxathiin derivatives?

  • In vitro assays : Test against fungal or bacterial models (e.g., Candida albicans) using microdilution methods (MIC90 determination).
  • Metabolic stability : Use liver microsome assays to evaluate cytochrome P450-mediated degradation .

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